molecular formula C17H13F3N4O2S B2769600 N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide CAS No. 872621-04-0

N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide

Cat. No. B2769600
CAS RN: 872621-04-0
M. Wt: 394.37
InChI Key: QMDNXCXCLZGAIL-UHFFFAOYSA-N
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Description

N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H13F3N4O2S and its molecular weight is 394.37. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Organic Synthesis

The compound exhibits interesting catalytic properties and has been utilized in the synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates. Researchers have developed a novel catalyst-free method that employs easily accessible N-hetaryl ureas and alcohols. This environmentally friendly technique allows for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates. These carbamates can feature electron-donating or electron-withdrawing groups in the azine rings and various alkyl substituents at the oxygen atom. The reaction proceeds through the intermediate formation of hetaryl isocyanates, making it a valuable approach for organic synthesis .

Materials Science and Optoelectronics

Given the compound’s unique structure, it may find applications in materials science. Researchers have explored similar heterocycles for their potential in optoelectronic devices. The electron-withdrawing trifluoromethyl group and the heterocyclic moieties could contribute to the compound’s electronic properties. Investigating its behavior as a potential emitter for confocal microscopy or as a component in sensors could be worthwhile .

properties

IUPAC Name

N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2S/c18-17(19,20)12-5-3-4-11(8-12)15(25)22-9-14-23-24-16(26-14)27-10-13-6-1-2-7-21-13/h1-8H,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDNXCXCLZGAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide

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